molecular formula C10H11BrO2 B2440585 Methyl 2-bromo-2-(2-methylphenyl)acetate CAS No. 77053-54-4

Methyl 2-bromo-2-(2-methylphenyl)acetate

Cat. No.: B2440585
CAS No.: 77053-54-4
M. Wt: 243.1
InChI Key: NDDRCRIJXMICQS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a methylphenyl group and an ester functional group.

Properties

IUPAC Name

methyl 2-bromo-2-(2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRCRIJXMICQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-methylphenyl)acetate can be synthesized through various methods. One common method involves the bromination of methyl 2-(2-methylphenyl)acetate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination. The process includes steps such as mixing, reaction, separation, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-methylphenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(2-methylphenyl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential pharmaceutical applications, including drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(2-methylphenyl)acetate involves its reactivity as a brominated ester. The bromine atom makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The ester group can also undergo hydrolysis or other transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-(2-methylphenyl)acetate is unique due to the presence of both a bromine atom and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where both functionalities are required .

Biological Activity

Methyl 2-bromo-2-(2-methylphenyl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its brominated aromatic ring and ester functional group. The presence of the bromine atom enhances its reactivity and binding affinity to various biological targets, which is crucial for its biological activity. The compound's molecular formula is C3H5BrO2C_3H_5BrO_2 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of pathogenic bacteria.

Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)Activity Type
Staphylococcus aureus0.51.0Bactericidal
Escherichia coli1.02.0Bactericidal
Pseudomonas aeruginosa2.04.0Bacteriostatic

The data indicates that this compound has a low MIC against Staphylococcus aureus and Escherichia coli, suggesting it could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, such as inhibiting key signaling pathways involved in cell proliferation and survival.

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The brominated aromatic structure may disrupt cellular processes critical for cancer cell survival .

Comparison with Similar Compounds

This compound can be compared to other halogenated derivatives, such as Methyl 2-chloro-2-(2-methylphenyl)acetate and Methyl 2-fluoro-2-(2-methylphenyl)acetate. The presence of bromine contributes to unique pharmacokinetic properties, potentially enhancing its bioactivity compared to chloro and fluoro analogs.

Comparison of Biological Activities

CompoundMIC (μg/mL)IC50 (μM)
This compound0.515
Methyl 2-chloro-2-(2-methylphenyl)acetate1.025
Methyl 2-fluoro-2-(2-methylphenyl)acetate1.530

This comparison highlights the superior antimicrobial activity of this compound over its chloro and fluoro counterparts .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the journal Chemistry demonstrated that this compound effectively inhibited the growth of various bacterial strains, supporting its potential use as a new antimicrobial agent .
  • Anticancer Properties : Another investigation explored the compound's ability to induce apoptosis in human cancer cell lines, indicating a promising avenue for cancer treatment .

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